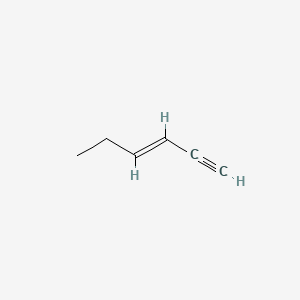

3-Hexen-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

2807-09-2 |

|---|---|

Molecular Formula |

C6H8 |

Molecular Weight |

80.13 g/mol |

IUPAC Name |

(E)-hex-3-en-1-yne |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5+ |

InChI Key |

CLFYLNSQRWCJAY-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/C#C |

Canonical SMILES |

CCC=CC#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hexen 1 Yne and Its Analogues

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of 1,3-enynes, offering powerful and versatile methods for carbon-carbon bond formation. nih.govresearchgate.net These reactions often provide high levels of control over regio- and stereoselectivity, which is crucial for constructing the specific geometry of molecules like 3-hexen-1-yne. nih.govbohrium.com Palladium, in particular, has been extensively utilized, but other metals such as rhodium and ruthenium also play significant roles. bohrium.com

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most effective and widely used methods for the synthesis of conjugated enynes. nih.gov These strategies typically involve the coupling of sp-hybridized carbon atoms of terminal alkynes with sp²-hybridized carbon atoms of vinyl halides, a process famously known as the Sonogashira reaction. nih.govnih.gov An alternative and equally valuable approach is the cross-coupling between a terminal alkene and a haloalkyne. researchgate.net

A general scheme for the synthesis of an E/Z mixture of this compound via a Sonogashira-type coupling would involve reacting a terminal alkyne, such as propyne, with a vinyl halide, like 1-bromopropene. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. For instance, the development of specialized ligands like Neolephos has enabled the palladium-catalyzed monocarbonylation of 1,3-diynes to produce functionalized 1,3-enynes with excellent chemoselectivity under mild conditions. nih.govnih.gov While not a direct coupling, this highlights the tailored nature of modern palladium catalysis.

Research has demonstrated that palladium acetate (B1210297) (Pd(OAc)₂) can effectively catalyze the stereoselective synthesis of conjugated enynes by coupling alkenes and alkynyl bromides without the need for special ligands. researchgate.net The reaction proceeds smoothly to give corresponding products in good to excellent yields. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Vinyl Halide | Terminal Alkyne | Palladium Complex / Copper Co-catalyst | Classic Sonogashira coupling for forming the enyne bond. | nih.gov |

| Alkene | Alkynyl Bromide | Pd(OAc)₂ / K₂CO₃ | Ligand-free, stereoselective synthesis of functionalized enynes. | researchgate.net |

| 1,3-Diyne | Alcohol / CO | Pd-Neolephos complex | Selective monocarbonylation to yield conjugated enynes. | nih.govnih.gov |

Stereoselective Reduction Approaches for Enyne Synthesis (e.g., semihydrogenation of diynes)

The stereoselective synthesis of enynes can be effectively achieved through the partial reduction of a 1,3-diyne precursor. This method, known as semihydrogenation, allows for precise control over the geometry of the resulting double bond, yielding either the (Z)-cis or (E)-trans isomer depending on the catalyst and reaction conditions. acs.org

For the synthesis of (Z)-3-hexen-1-yne, the Lindlar catalyst is the classic and most common choice. wikipedia.org This heterogeneous catalyst consists of palladium deposited on calcium carbonate and "poisoned" with lead acetate and quinoline. chem-station.combyjus.com The poison deactivates the palladium catalyst, preventing the over-reduction of the alkyne to an alkane and ensuring the reaction stops at the alkene stage. byjus.comlibretexts.org The hydrogenation occurs with syn-addition of hydrogen atoms across one of the triple bonds, resulting in the formation of a cis-alkene. wikipedia.orgchemistrysteps.com For this compound, this would involve the semihydrogenation of hexa-1,3-diyne.

Conversely, to obtain the (E)-trans isomer, a different set of reagents is required. The reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) typically yields trans-alkenes through a dissolving metal reduction mechanism. chemistrysteps.com This provides a complementary method to the Lindlar reduction for accessing the opposite stereoisomer.

| Diyne Precursor | Catalyst/Reagent | Conditions | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Hexa-1,3-diyne | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | H₂ gas | (Z)-3-Hexen-1-yne (cis) | wikipedia.orgchemistrysteps.com |

| Hexa-1,3-diyne | Na or Li metal | Liquid NH₃ | (E)-3-Hexen-1-yne (trans) | chemistrysteps.com |

Other Metal-Mediated Syntheses for Enyne Systems

While palladium is dominant, other transition metals are also capable of catalyzing the formation of enyne systems. Rhodium and ruthenium complexes have been shown to effectively catalyze the coupling of alkynes to generate enynes. nih.govbohrium.com These reactions can proceed through different mechanistic pathways compared to palladium catalysis, such as a hydrometallation-reductive elimination sequence or involving a metal acetylide-vinylidene intermediate. nih.gov

Ruthenium catalysts, for example, are well-known for their role in enyne metathesis, a bond reorganization reaction between an alkyne and an alkene that produces 1,3-dienes. organic-chemistry.org While the typical outcome is a diene, variations of this reactivity can be harnessed for enyne synthesis. Furthermore, ruthenium pincer complexes have been developed as highly active catalysts for the trans-semihydrogenation of alkynes, offering a stereocomplementary approach to the cis-selective Lindlar reduction. acs.org

Dehydration and Rearrangement Pathways in Enyne Formation

Alternative strategies to transition metal-catalyzed coupling reactions for enyne synthesis involve the manipulation of functional groups in precursor molecules, such as through dehydration or skeletal rearrangements.

Dehydration of Propargyl Alcohol Derivatives

The dehydration of propargyl alcohols is a direct method for generating the enyne moiety. nih.gov This approach involves the elimination of a water molecule from a propargyl alcohol derivative to create a carbon-carbon double bond adjacent to a triple bond. For the synthesis of this compound, a suitable precursor would be hex-4-yn-3-ol.

This transformation can be promoted by various catalysts. For instance, iron-catalyzed dehydrative alkylation of propargyl alcohols with alkyl peroxides has been reported to form substituted 1,3-enynes in moderate to good yields. acs.org Another practical method involves the use of silyl-EBX (ethynyl benziodoxolone) to promote the dehydration of a broad range of aryl propargyl alcohols, yielding the desired enyne products. rsc.org Gold catalysts have also been shown to be highly efficient in the dehydrative cyclization of heteroatom-substituted propargylic alcohols. acs.org

Alkyne Rearrangements and Isomerizations for Enyne Generation

The synthesis of this compound can also be achieved through the rearrangement of alkynyl precursors. ontosight.ai Isomerization reactions can be employed to move a triple bond into conjugation with a double bond, or to generate the enyne system from a different arrangement of unsaturation. Palladium(II) complexes, for instance, have been used to catalyze enyne coupling reactions that are initiated by the acetoxypalladation of an alkyne, followed by alkene insertion and subsequent protonolysis. organic-chemistry.org These types of reactions can be considered a form of rearrangement that generates the final enyne product. While specific, high-yielding isomerization routes to this compound are less commonly cited than coupling or reduction methods, they represent a mechanistically distinct and potentially valuable approach to enyne generation.

Multi-Component Reactions for Enyne Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach to the synthesis of enyne structures. While a direct three-component synthesis of this compound itself is not extensively documented, several MCRs have been developed for the construction of its analogues and other conjugated enynes. These reactions often employ transition metal catalysts to facilitate the formation of multiple carbon-carbon bonds in a single pot.

One notable example involves a copper-catalyzed three-component reaction for the synthesis of multiple functionalized allenes from 1,3-enynes. acs.org Although the final product is an allene, this methodology highlights the power of MCRs in rapidly building molecular complexity from enyne precursors. Another relevant strategy is the three-component coupling of acetylenic sulfones, diethylzinc, and terminal alkynes under metal-free conditions to produce conjugated enyne sulfones. researchgate.net This approach demonstrates the potential for generating highly functionalized enyne analogues through a convergent synthesis.

Furthermore, copper(I)-catalyzed asymmetric radical 1,2-carboalkynylation of two different terminal alkynes and alkyl halides has been reported, showcasing a high degree of chemo-, regio-, and stereoselectivity in a multi-component fashion to yield axially chiral 1,3-enyne building blocks. researchgate.net These examples, while not yielding the parent this compound, underscore the potential of multi-component strategies in accessing a diverse range of substituted enyne derivatives with high efficiency.

The key components and resulting enyne analogues from representative multi-component reactions are summarized in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Acetylenic Sulfone | Diethylzinc | Terminal Alkyne | Metal-free | Conjugated Enyne Sulfone |

| 1,3-Enyne | Cyclobutanone Oxime Ester | TMSCN or TMSCF3 | Copper catalyst | 1,7-Double-functionalized Allene |

| Terminal Alkyne | Terminal Alkyne | Alkyl Halide | Copper(I) with chiral ligand | Axially Chiral 1,3-Enyne |

Chemo- and Stereoselective Synthesis Control in this compound Preparation

Achieving precise control over the chemical and spatial orientation of functional groups is paramount in modern organic synthesis. For this compound, this translates to the selective formation of either the (E)- or (Z)-isomer and the ability to perform reactions on one functional group (the double or triple bond) without affecting the other.

Stereoselective Synthesis:

The stereochemistry of the double bond in this compound can be controlled through various catalytic methods.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the stereoselective synthesis of enynes. For instance, the palladium-catalyzed hydrosilylation of 1,3-enynes with dimethylchlorosilane in the presence of a phosphine (B1218219) ligand yields dienylsilanes with a high degree of (E)-selectivity at the newly formed double bond. organic-chemistry.org Subsequent transformations can provide access to stereochemically defined enynes. Palladium-catalyzed redox-neutral dienylation of internal aliphatic-substituted propargylic esters is another powerful method for accessing 1,2,4-trisubstituted 1,3-dienes with excellent stereoselectivity. chinesechemsoc.org

Ruthenium-Catalyzed Enyne Metathesis: Ruthenium carbene complexes are effective catalysts for enyne metathesis, a reaction that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgwikipedia.org The stereoselectivity of this reaction can often be influenced by the choice of catalyst and reaction conditions. For example, the presence of ethylene (B1197577) can have a beneficial effect on either the reactivity or the stereoselectivity in enyne cross-metathesis (EYCM). nih.gov

Chemoselective Reactions:

The presence of both a double and a triple bond in this compound presents a challenge in chemoselectivity.

Palladium-Catalyzed Cyclization: In palladium-catalyzed cascade reactions of diene-tethered enynes, it has been shown that the alkylpalladium species preferentially reacts with the 1,3-enyne moiety over a 1,3-diene, demonstrating a high level of chemoselectivity. rsc.orgresearchgate.net

Cooperative Catalysis: A cooperative copper- and palladium-catalyzed arylboration of 1,3-enynes with aryl bromides and bis(pinacolato)diboron (B136004) allows for the chemo-, regio-, stereo-, and atroposelective synthesis of axially chiral 1,3-dienylboronates. acs.org This method showcases the ability to selectively functionalize the alkyne portion of the enyne system.

The following table summarizes key findings in the chemo- and stereoselective synthesis of enynes, applicable to this compound.

| Catalytic System | Reaction Type | Selectivity | Key Findings |

| Palladium(0) / Phosphine Ligand | Hydrosilylation | High (E)-Stereoselectivity | Addition of silicon to the internal alkyne carbon with defined stereochemistry. organic-chemistry.org |

| Ruthenium Carbene Complex | Enyne Metathesis | Stereoselective | Formation of 1,3-dienes; ethylene can influence stereoselectivity. nih.gov |

| Palladium Catalyst | Cascade Annulative Aminomethylamination | High Chemoselectivity | Preferential reaction at the enyne moiety over a diene. rsc.orgresearchgate.net |

| Copper and Palladium Cooperative Catalysis | Arylboration | High Chemo-, Regio-, Stereo-, and Atroposelectivity | Selective functionalization of the alkyne in 1,3-enynes. acs.org |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Hexen 1 Yne

Electrophilic and Nucleophilic Addition Reactions of the Enyne Moiety

The π-bonds of the alkene and alkyne in 3-hexen-1-yne are susceptible to attack by both electrophiles and nucleophiles. The specific reaction pathway and product distribution depend on the nature of the reagent and the reaction conditions. Generally, alkynes are more reactive than alkenes towards nucleophiles, while the reactivity towards electrophiles can vary. libretexts.org

Halogenation and Hydrohalogenation Pathways

The addition of halogens (X₂) and hydrogen halides (HX) to alkynes and enynes are classic examples of electrophilic addition reactions. libretexts.orgalmaaqal.edu.iq

Halogenation: The reaction of this compound with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically results in the anti-addition of the halogen across the triple bond, yielding a trans-dihaloalkene. masterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate. libretexts.org The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already has more hydrogen atoms. pearson.comorganicchemistrytutor.com The reaction proceeds through a vinyl cation intermediate, with the halide ion attacking the more substituted carbon. libretexts.orgorganicchemistrytutor.com The addition of a second equivalent of HX results in a geminal dihalide, where both halogen atoms are attached to the same carbon. almaaqal.edu.iq The presence of peroxides can lead to an anti-Markovnikov addition of HBr via a free-radical mechanism. libretexts.org

| Reactant | Reagent | Key Mechanistic Feature | Major Product Type |

|---|---|---|---|

| This compound | X₂ (e.g., Br₂, Cl₂) | Cyclic halonium ion intermediate, anti-addition | trans-Dihaloalkene |

| This compound | HX (e.g., HBr, HCl) | Vinyl cation intermediate, Markovnikov addition | Vinyl halide |

| This compound | 2 eq. HX | Stepwise addition via vinyl halide | Geminal dihalide |

Hydration and Subsequent Tautomerization

The addition of water to the alkyne moiety of this compound, known as hydration, typically requires a catalyst, such as a mercuric salt (e.g., HgSO₄) in the presence of a strong acid like sulfuric acid (H₂SO₄). almaaqal.edu.iq The reaction follows Markovnikov's rule, with the initial product being an enol, an alcohol where the hydroxyl group is attached to a carbon-carbon double bond. almaaqal.edu.iq Enols are generally unstable and rapidly tautomerize to the more stable keto form. In the case of a terminal alkyne like in this compound, this tautomerization yields a methyl ketone. almaaqal.edu.iq

The mechanism involves the formation of a mercurinium ion intermediate, followed by the attack of water and subsequent deprotonation. The final step is the acid-catalyzed tautomerization of the enol to the ketone.

Hydrosilylation Reactions in Enyne Systems

Hydrosilylation is the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. This reaction is a powerful tool for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. csic.es The hydrosilylation of enynes like this compound can be catalyzed by various transition metal complexes, most commonly those of platinum and rhodium. csic.esmdpi.comresearchgate.net

The regioselectivity of the hydrosilylation of this compound is influenced by the catalyst and the substituents on the silicon atom. The reaction can yield a mixture of isomers. csic.es For instance, platinum catalysts are often used in these reactions. mdpi.com The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkyne, migratory insertion, and finally, reductive elimination of the vinylsilane product. mdpi.com

Cycloaddition and Annulation Chemistry of this compound

The conjugated enyne system of this compound makes it an excellent substrate for cycloaddition and annulation reactions, which are key methods for the construction of cyclic and polycyclic compounds.

[2+2], Diels-Alder, and Related Pericyclic Cycloadditions

[2+2] Cycloaddition: While less common for simple enynes, [2+2] cycloadditions can occur under photochemical conditions, leading to the formation of four-membered rings. vulcanchem.com

Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). libretexts.orgorganic-chemistry.org In the context of this compound, it can potentially act as the dienophile, reacting with a suitable diene to form a cyclohexadiene derivative. benchchem.com The reaction is typically concerted and proceeds through a cyclic transition state. libretexts.org The reactivity of the enyne as a dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org A variation of this is the hexadehydro-Diels-Alder (HDDA) reaction, which involves the reaction of a diyne with an alkyne to generate a benzyne (B1209423) intermediate. wikipedia.org

1,3-Dipolar Cycloaddition Reactions (e.g., with azides)

The 1,3-dipolar cycloaddition is a versatile reaction for the synthesis of five-membered heterocyclic rings. nih.govwikipedia.org It involves the reaction of a 1,3-dipole (such as an azide (B81097), nitrile oxide, or azomethine ylide) with a dipolarophile, which in this case would be the alkyne or alkene moiety of this compound. wikipedia.org

The reaction of an organic azide with the alkyne functionality of this compound, often referred to as the Huisgen cycloaddition, leads to the formation of a 1,2,3-triazole. wikipedia.org This reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity. The reaction can be performed under thermal conditions or catalyzed by copper(I) or ruthenium complexes, which can influence the regioselectivity of the addition. Research has shown that the reaction of (Z)-1-aryl-3-hexen-1,5-diynes with sodium azide can lead to the formation of 1-aryl-1H-benzotriazoles through a tandem cascade reaction involving a 1,3-dipolar cycloaddition. acs.org

| Reaction Type | Reactant with this compound | Resulting Ring System |

|---|---|---|

| [4+2] Diels-Alder Cycloaddition | Conjugated Diene | Six-membered cyclohexadiene derivative |

| 1,3-Dipolar Cycloaddition | Azide (R-N₃) | Five-membered 1,2,3-triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | Five-membered isoxazole |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Five-membered pyrrolidine (B122466) derivative |

Radical and Cascade Cyclizations Involving Enyne Scaffolds

Radical and cascade cyclizations of enynes, such as this compound, represent a powerful strategy for the construction of complex cyclic and polycyclic molecular architectures. researchgate.netacs.org These reactions proceed through a series of intramolecular events initiated by the formation of a radical species. The versatility of this approach allows for the synthesis of diverse carbo- and heterocyclic scaffolds, which are prevalent in natural products and biologically active molecules. researchgate.netsioc-journal.cn

The general mechanism involves the initial addition of a radical to one of the unsaturated moieties of the enyne, typically the alkyne, to generate a vinyl radical. This is followed by a subsequent cyclization event where the newly formed radical attacks the tethered alkene. mdpi.com The regioselectivity of the initial radical attack and the subsequent cyclization (e.g., 5-exo vs. 6-exo) are key factors that determine the structure of the final product. mdpi.com

Several methods can be employed to initiate these radical cascades, including the use of radical initiators, photoredox catalysis, and transition metal-mediated processes. mdpi.comfigshare.com For instance, a tert-butyl hydroperoxide (TBHP)-mediated, one-pot cascade reaction has been reported for the regioselective cyclization of 1,6-enynes with carbonyl compounds under metal- and additive-free conditions. figshare.com This process is proposed to involve an acyl radical addition, intramolecular cyclization, and hydrogen abstraction. figshare.com

Palladium-catalyzed cyclizations of 1,6-enynes have also been extensively studied, offering a pathway to functionalized cyclic compounds. sioc-journal.cn These reactions can be initiated by various modes of nucleopalladation of the alkyne, including hydropalladation, carbopalladation, and oxypalladation. sioc-journal.cn Furthermore, photoredox-catalyzed radical cascade annulations of 1,6-enynes have been developed using pyridine (B92270) N-oxide to generate diverse polycyclic structures under mild, metal-free conditions. iu.edu

The scope of these cascade reactions is broad, allowing for the incorporation of various functional groups and the construction of intricate molecular frameworks, including spiro- and fused-ring systems. mdpi.comiu.edu The development of enantioselective and diastereoselective radical cascade cyclizations remains an active area of research, with cobalt-based catalytic systems showing promise in controlling the stereochemical outcome. nih.gov

Bergman Cyclization Relevance to Enediyne Derivatives

The Bergman cyclization is a pericyclic reaction of an enediyne moiety that produces a highly reactive p-benzyne biradical. organic-chemistry.orgwikipedia.org This reaction, first described by Robert G. Bergman, typically requires high temperatures (around 200 °C) or photochemical induction to overcome the activation energy barrier. organic-chemistry.orgjk-sci.com The resulting p-benzyne is a potent hydrogen atom abstractor, readily reacting with a hydrogen donor to form an aromatic ring. organic-chemistry.org

While this compound itself is not an enediyne, its structural motif is a component of more complex enediyne systems. The principles of the Bergman cyclization are highly relevant to derivatives of this compound that incorporate a second alkyne, forming a conjugated enediyne scaffold like (Z)-3-hexene-1,5-diyne. rsc.orgacs.org The distance between the two terminal alkyne carbons is a critical parameter influencing the rate of cyclization. organic-chemistry.org

The significance of the Bergman cyclization surged with the discovery of natural products like calicheamicin, which contain a cyclic enediyne core. organic-chemistry.orgjk-sci.com These molecules can undergo the Bergman cyclization under physiological conditions, leading to the formation of the p-benzyne diradical, which can then cleave both strands of DNA, resulting in cytotoxic activity. organic-chemistry.orgwikipedia.org This has spurred significant interest in designing and synthesizing enediyne-containing compounds as potential anticancer agents. jk-sci.comresearchgate.net

Research has focused on understanding the factors that control the kinetics of the Bergman cyclization to design molecules that can be triggered to cyclize at lower temperatures. organic-chemistry.org For instance, incorporating the enediyne into a strained ring system, as seen in some natural products, can significantly lower the activation barrier. wikipedia.org Computational studies using density functional theory (DFT) have been employed to investigate the cyclization of enediyne analogs and predict their reactivity. utexas.edu Theoretical investigations have also explored ionic variations of the Bergman cyclization. richmond.eduacs.org

The reactivity of the enediyne can also be influenced by substituents, even those placed several bonds away from the reactive acetylenic termini. irb.hr This highlights that even parts of a molecule that are not directly involved in the cyclization can have a considerable impact on the reaction. irb.hr

Metal-Catalyzed Transformations of this compound and its Derivatives

Metal-catalyzed reactions provide a powerful and versatile platform for the transformation of this compound and its derivatives, enabling the construction of complex molecules with high efficiency and selectivity.

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that involves the rearrangement of an enyne substrate in the presence of a metal catalyst, typically based on ruthenium or molybdenum. While specific examples for this compound are not prevalent in the provided search results, the general principles of enyne metathesis are applicable. This reaction class allows for the construction of cyclic and acyclic dienes from enyne precursors. The mechanism generally involves the formation of a metalacyclobutane intermediate, followed by a series of rearrangements to afford the final product. The reactivity and outcome of enyne metathesis can be influenced by the catalyst, solvent, and the structure of the enyne substrate. acs.org

The double and triple bonds in this compound are susceptible to a variety of oxidative and reductive transformations.

Oxidative Transformations: Oxidation of this compound can lead to a range of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the double and triple bonds, yielding carboxylic acids or ketones. benchchem.com For example, oxidative cleavage of alkynes with ozone or potassium permanganate typically produces carboxylic acids. docsity.com

Reductive Transformations: The reduction of this compound can be controlled to selectively reduce either the alkyne or the alkene moiety. Catalytic hydrogenation over a standard palladium on carbon (Pd/C) catalyst will typically reduce both the triple and double bonds to form hexane (B92381). benchchem.com However, by using specific catalysts or reaction conditions, selective reduction can be achieved. For instance, the reduction of an alkyne to a cis-alkene can be accomplished using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ with lead acetate (B1210297) and quinoline). testbook.comdoubtnut.com Conversely, reduction with sodium in liquid ammonia (B1221849) (a Birch reduction) typically yields a trans-alkene. testbook.com

Catalytic hydrogenation is a fundamental transformation in organic synthesis, and its application to enynes like this compound allows for precise control over the stereochemistry of the resulting alkene. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. masterorganicchemistry.comresearchgate.net

For the selective semi-hydrogenation of the alkyne in an enyne to a cis or (Z)-alkene, Lindlar's catalyst is commonly employed. doubtnut.combenchchem.commsu.edu This catalyst is deactivated, or "poisoned," to prevent over-reduction of the alkyne to an alkane and to avoid reduction of the existing alkene. testbook.commsu.edu The hydrogenation occurs via a syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the formation of the cis-alkene. doubtnut.commsu.edu For example, the hydrogenation of hex-3-en-1-yne over a Lindlar catalyst selectively reduces the alkyne to a cis-alkene. benchchem.com

Alternatively, a zinc-copper (Zn-Cu) couple can be used for the stereoselective reduction of an alkyne to a (Z)-alkene with high efficiency. benchchem.com The mechanism involves the preferential adsorption of the alkyne in a cis-fashion on the metal surface, leading to syn-hydrogen addition. benchchem.com

To obtain the trans or (E)-alkene from an alkyne, a dissolving metal reduction, such as with lithium or sodium in liquid ammonia, is the method of choice. testbook.com This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the more stable trans-intermediate leads to the formation of the trans-alkene. testbook.com

The stereochemical outcome of these hydrogenations is a direct consequence of the reaction mechanism and the nature of the catalyst or reducing agent employed. masterorganicchemistry.combenchchem.com

| Reaction | Reagent/Catalyst | Major Product Stereochemistry |

| Alkyne to cis-Alkene | H₂, Lindlar's Catalyst | Z (cis) |

| Alkyne to cis-Alkene | Zn-Cu | Z (cis) |

| Alkyne to trans-Alkene | Li/NH₃ (l) | E (trans) |

Structure-Reactivity Relationships and Stereochemical Control in Enyne Chemistry

The reactivity and stereochemical outcome of reactions involving enynes like this compound are intricately linked to their molecular structure and the specific reaction conditions employed. Understanding these relationships is crucial for designing synthetic strategies that deliver products with the desired stereochemistry. rsc.orgbeilstein-journals.orgpatonlab.com

Structural Influences on Reactivity: The conjugated system of a double and triple bond in this compound dictates its reactivity. The π-electrons of both the alkene and alkyne can act as nucleophiles, participating in addition reactions. docsity.com However, the relative reactivity of the two functional groups can be modulated. For instance, in electrophilic additions, alkynes are generally less reactive than similarly substituted alkenes. msu.edu The steric and electronic properties of substituents on the enyne backbone can also significantly influence reaction rates and regioselectivity. acs.org For example, in metal-catalyzed reactions, the steric bulk of ligands on the metal center can play a critical role in controlling selectivity. organic-chemistry.org

Stereochemical Control: Achieving a high degree of stereochemical control is a central theme in enyne chemistry. This is particularly evident in catalytic hydrogenation, where the choice of catalyst and conditions can lead to either the cis or trans alkene with high fidelity. researchgate.netrsc.orgnih.gov The syn-addition of hydrogen from a heterogeneous catalyst surface, as with Lindlar's catalyst, results in cis-alkenes, while the mechanism of dissolving metal reductions leads to trans-alkenes. testbook.combenchchem.com

In cycloaddition and cyclization reactions, the inherent geometry of the enyne substrate and the transition state of the reaction govern the stereochemistry of the newly formed rings. For instance, in radical cascade cyclizations, the stereochemical outcome is determined by the trajectory of the intramolecular radical addition. nih.gov Similarly, in metal-mediated annulations, the coordination of the enyne to the metal center and subsequent insertion steps dictate the stereochemical arrangement of the product. nih.gov

The development of asymmetric catalysts has further expanded the ability to control stereochemistry in enyne reactions, enabling the synthesis of chiral molecules with high enantioselectivity. rsc.org These catalysts create a chiral environment around the reacting substrate, favoring the formation of one enantiomer over the other.

Advanced Applications in Organic Synthesis and Materials Science

3-Hexen-1-yne as a Versatile Synthetic Building Block

Enyne compounds are well-established as versatile substrates for catalytic reactions designed to build complex cyclic skeletons. researchgate.net Through transition-metal-catalyzed cycloisomerization and cyclocarbonylation reactions, linear enynes like this compound derivatives can be efficiently transformed into a variety of carbocyclic and heterocyclic products. researchgate.netmit.edu

A notable example is the titanium-catalyzed cyclocarbonylation, which converts 1,6-enynes into bicyclic cyclopentenones. mit.edu This process demonstrates the utility of the enyne framework in forging multiple carbon-carbon bonds in a single, controlled operation, leading to complex architectural motifs that are foundational to many natural products and pharmaceutical agents. The development of such catalytic methodologies underscores the importance of enynes in expanding the toolkit of modern organic synthesis. mit.edu

Conjugated enynes are of significant interest for their applications in biochemistry, materials science, and organic synthesis. researchgate.net The structure of this compound is a classic example of a conjugated enyne, which can be synthesized through various methods, including the palladium-catalyzed cross-coupling of vinylsiloxanes with bromoalkynes. researchgate.net Such synthetic strategies are crucial for creating extended π-systems, which are the basis for conductive polymers and other functional materials.

Furthermore, derivatives of this compound can be copolymerized to introduce specific functionalities into a polymer backbone. Research has demonstrated the synthesis of copolymers incorporating 5-tert-butyl-peroxy-5-methyl-l-hexene-3-yne. researchgate.net These peroxide-functionalized polymers can act as macro-initiators or crosslinking agents, allowing for the subsequent modification of materials. researchgate.netresearchgate.net For instance, these reactive polymers have been used to create functional micelles for drug delivery systems. researchgate.net Enyne metathesis is another powerful reaction that utilizes these substrates to form complex molecules and polymers. benchchem.com

Role in the Design and Fabrication of Advanced Materials

The inherent reactivity of the enyne structure is harnessed not only for synthesizing discrete molecules but also for constructing advanced materials with precisely controlled properties, ranging from next-generation electronics to soft matter.

Graphene nanoribbons (GNRs), which are nanometer-wide strips of graphene, are promising materials for future nanoelectronic devices. chemistryviews.org A key fabrication strategy, known as bottom-up synthesis, involves designing specific molecular precursors that polymerize and cyclize on a metallic surface to form structurally perfect GNRs. chemistryviews.orgescholarship.orgmpg.de

Derivatives of the 3-hexen-1,5-diyne backbone are at the forefront of this research. escholarship.org Specifically, molecules like (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne and its diiodo-substituted version have been synthesized as precursors for GNRs. escholarship.orgacs.org When deposited on a gold surface (Au(111)), these precursors undergo a sequence of reactions:

On-Surface Polymerization : The diiodo derivative forms long polymer chains through a surface-catalyzed Ullmann-like coupling reaction. acs.org

Cyclization and Graphitization : Upon heating, the enediyne units within the polymer undergo a cascade of transformations, including Hopf cyclizations, to form fused aromatic systems. escholarship.orgacs.org This process effectively "zips up" the polymer into a perfect graphene nanoribbon. acs.org

The ability to design precursors based on the hex-en-yne framework provides a powerful route to fabricating GNRs with defined widths and edge structures, which in turn control their electronic properties. chemistryviews.orgescholarship.org

Table 1: Molecular Precursors Based on the this compound Scaffold for Graphene Nanoribbon Synthesis

| Precursor Molecule | Synthesis Method | Resulting Structure | Reference |

|---|---|---|---|

| (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | On-surface deposition and thermal annealing | Doubly cyclized chrysene (B1668918) derivative | acs.org |

| (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexen-1,5-diyne | On-surface Ullmann-like coupling followed by thermal cyclization | Polymeric chains that graphitize into peri-fused diindenochrysene GNRs | escholarship.orgacs.org |

In polymer chemistry, derivatives of this compound serve as critical additives that control reaction kinetics and as monomers for creating functional materials like hydrogels.

Silicone Rubber Inhibitors: The curing of silicone rubber, particularly through platinum-catalyzed hydrosilylation, must often be controlled to provide a suitable "pot-life" before the material solidifies. google.com Ene-yne compounds, including derivatives of this compound, act as highly effective inhibitors or "retardants" for this reaction. google.comvdoc.pub They temporarily coordinate to the platinum catalyst, preventing it from catalyzing the curing reaction at room temperature, yet allowing the cure to proceed rapidly upon heating. google.com This inhibitory action is crucial for applications like formed-in-place gaskets and liquid silicone rubber molding. google.comgoogle.com

Table 2: this compound Derivatives as Inhibitors in Silicone Rubber Formulations

| Inhibitor Compound | Application | Catalyst System | Reference |

|---|---|---|---|

| 3-Methyl-3-hexen-1-yne | Curing inhibitor for high voltage insulation silicone rubber | Platinum catalysts (e.g., Karstedt's catalyst) | mdpi.com |

| 3,5-Dimethyl-3-hexen-1-yne | Addition-reaction inhibitor for liquid silicone rubber and gels | Platinum catalysts | google.comgoogle.comgoogleapis.com |

| 3-Methyl-3-penten-1-yne | Curing retardant in liquid silicone rubber | Platinum catalysts | google.comvdoc.pub |

Hydrogels: Hydrogels are water-swellable polymer networks with applications in biomedicine and tissue engineering. researchgate.net Functional polymers derived from this compound are used to create these materials. For example, copolymers of 5-tert-butylperoxy-5-methyl-1-hexen-3-yne and maleic anhydride (B1165640) have been synthesized. researchgate.net These peroxide-containing polymers can then be used as crosslinking agents for hydrophilic polymers like poly(2-ethyl-2-oxazoline), forming a stable hydrogel network upon thermal activation. researchgate.net The thiol-yne reaction, a "click chemistry" process, also provides a robust method for forming hydrogels by reacting multi-arm polymers functionalized with alkyne groups with thiol-containing crosslinkers. acs.org

The interaction of enynes with transition metals is fundamental to many catalytic processes. researchgate.net Derivatives of this compound can act as ligands that bind to a metal center, forming organometallic complexes that are themselves catalysts or key intermediates in a catalytic cycle. researchgate.net

For instance, a tantalum complex incorporating 3-hexyne, [NPN∗]Ta(3-hexyne)(CH2Ph), has been synthesized and characterized. researchgate.net This complex is an isolable intermediate in the hydrogenation of the alkyne, demonstrating the direct role of the enyne derivative within the coordination sphere of the metal during a multi-step transformation. researchgate.net The development of such systems, where the enyne is a reactive component of the catalyst itself, is a sophisticated strategy in catalysis. mit.edurug.nl Furthermore, derivatives of enynes are explored for their role in copper-catalyzed reactions, highlighting their versatility across different transition metals. smolecule.com

Contributions to Agrochemical Synthesis

The unique structural characteristics of this compound, featuring both an alkene and an alkyne functional group, make it a valuable building block in the synthesis of complex molecules for the agrochemical industry. lookchem.com Its utility is particularly evident in the stereospecific synthesis of insect sex pheromones, which are crucial components of integrated pest management strategies. These pheromones are used as attractants in traps or to disrupt mating, offering an environmentally targeted approach to controlling pest populations. google.comresearchgate.net

A significant application of this compound is its role as a key precursor in the synthesis of the sex pheromone for the navel orangeworm (Amyelois transitella), a major agricultural pest, especially for almond growers. google.com Research has detailed a synthetic route to produce (11Z,13Z)-11,13-hexadecadienal, the identified attractant, starting from (3Z)-3-hexen-1-yne. google.com

The synthesis begins with the alkylation of (3Z)-3-hexen-1-yne. google.com In this process, the terminal alkyne proton is removed by a strong base, such as lithium amide in liquid ammonia (B1221849) and tetrahydrofuran, to form a lithium acetylide. This nucleophile then reacts with the tetrahydropyranyl (THP) ether of 10-bromodecan-1-ol. google.com This reaction couples the ten-carbon chain to the hexenyne framework, yielding the THP ether of (13Z)-13-hexadecen-11-yn-1-ol. google.com Subsequent acid hydrolysis removes the THP protecting group to give the free alcohol, (13Z)-13-hexadecen-11-yn-1-ol. google.com

This enynol intermediate is then further elaborated. The triple bond is stereoselectively reduced to a Z-double bond. The alcohol functional group is then oxidized to an aldehyde to yield the final active pheromone, (11Z,13Z)-11,13-hexadecadienal. google.com The specific geometry of the double bonds is critical for the biological activity of the pheromone, and the use of (3Z)-3-hexen-1-yne as a starting material is instrumental in establishing the required (13Z) configuration in the intermediate. google.com

The following table summarizes the key steps in this patented synthesis.

Table 1: Synthesis of Navel Orangeworm Pheromone Intermediate

| Step | Starting Material | Reagents | Intermediate Product | Purpose |

| 1 | (3Z)-3-Hexen-1-yne | 1. Lithium amide (LiNH₂) in liquid ammonia/tetrahydrofuran2. Tetrahydropyranyl ether of 10-bromodecan-1-ol | Tetrahydropyranyl ether of (13Z)-13-hexadecen-11-yn-1-ol | Alkylation to couple the C6 and C10 chains. google.com |

| 2 | Tetrahydropyranyl ether of (13Z)-13-hexadecen-11-yn-1-ol | Acid hydrolysis | (13Z)-13-Hexadecen-11-yn-1-ol | Deprotection of the alcohol functional group. google.com |

This synthetic pathway demonstrates the pivotal role of this compound in constructing the carbon skeleton and stereochemistry of a complex, high-value agrochemical. Its application highlights the importance of simple, functionalized hydrocarbons in providing efficient routes to biologically active compounds used in modern agriculture. google.com

Computational and Spectroscopic Investigations of 3 Hexen 1 Yne

Quantum Chemical and Molecular Modeling Studies

The unique arrangement of a double and a triple bond in the 3-hexen-1-yne framework makes it an intriguing subject for computational analysis. Quantum chemical and molecular modeling studies provide profound insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) has become a principal tool for investigating the properties and reactions of enyne systems, including this compound and its derivatives. researchgate.netbirs.ca DFT calculations are instrumental in exploring reaction mechanisms, such as the cycloisomerization of 1,6-enynes catalyzed by InCl₃, where it was found that the catalytic cycle initiates from InCl₂⁺ coordination to the alkyne. acs.org This leads to the formation of a vinyl cation and subsequent cyclopropanation. acs.org DFT has also been employed to study ring-closing enyne metathesis (RCEYM) reactions, revealing that yne-then-ene pathways have significantly lower energy barriers than ene-then-yne pathways. rsc.org

In the context of gold-catalyzed reactions of enynes, DFT calculations have shown that the intermediates involved are highly delocalized structures. acs.org For instance, in gold(I)-catalyzed cyclizations, computational analysis identified intermediates such as gold(I) cyclopropylcarbenes and endocyclic vinylgold complexes. researchgate.netnih.gov Furthermore, DFT has been used to unravel the mechanisms of enyne formation on surfaces, proposing a pathway initiated by direct carbon-carbon coupling followed by surface-assisted dehydrogenation-hydrogenation. diva-portal.org DFT calculations have also been crucial in understanding the regioselectivity of palladium-catalyzed dimerization of terminal alkynes to form 1,4-enynes, establishing a correlation between the mechanistic pathway (hydropalladation vs. carbopalladation) and the observed selectivity. uic.edu The accuracy of different functionals, such as B3LYP-D3 and M06-D3, has been benchmarked for determining the energies of intermediates in these reactions. researchgate.netnih.gov

For a more accurate description of the electronic structure of enyne systems, especially in cases of bond breaking/formation or electronically excited states, ab initio multireference methods are employed. rsc.orgnsf.gov Methods like the Complete Active Space Self-Consistent Field (CASSCF), Multireference Second-Order Møller-Plesset Perturbation Theory (MRMP2), and Coupled-Cluster Singles and Doubles with perturbative Triples [CCSD(T)] provide a higher level of theory. acs.orgresearchgate.netnih.gov

These methods have been applied to study the thermal rearrangements of related systems like 1-hexen-5-yne. acs.orgresearchgate.netnih.gov For instance, the Myers-Saito and Schmittel cyclization mechanisms of hepta-1,2,4-triene-6-yne have been investigated using CASSCF and MRMP2, identifying transition states and calculating activation energies. acs.org In one study, the C1-symmetrical transition state for the Myers-Saito reaction was found to have an activation energy of 16.6 kcal/mol. smu.edu

The coupled-cluster method, CCSD(T), often referred to as the "gold standard" of quantum chemistry, provides benchmark-quality energies. google.com It has been used to investigate the Bergman cyclization of enediynes, calculating reaction enthalpies and activation barriers. smu.edu The accuracy of these high-level methods is crucial for validating results from more computationally efficient DFT calculations. figshare.com For example, DLPNO-CCSD(T) has been used as a benchmark to validate the accuracy of DFT functionals for studying gold(I)-catalyzed cyclizations of enynes. researchgate.netnih.gov These advanced computational techniques are essential for a deep and accurate understanding of the complex potential energy surfaces governing the reactivity of enynes. acs.orgresearchgate.netnih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like hexenynes over time. ebsco.com By modeling the forces and motions that govern atomic interactions, MD simulations can provide insights into conformational changes, solvent effects, and the initial stages of chemical reactions. ebsco.commdpi.com

For instance, MD simulations can be used to predict the assembly structures of π-conjugated molecules, which is relevant for understanding the properties of materials derived from hexenyne derivatives. rsc.org Simulations of related molecules like hexane (B92381) on surfaces have been performed to understand their orientational ordering and phase transitions. researchgate.net Polarizable force fields, which can more accurately model the dielectric environment, have been developed for alkanes and can be extended to unsaturated systems like hexenynes to study their behavior in different environments, such as at interfaces. nih.gov While specific MD simulations focused solely on this compound are not prevalent in the literature, the techniques are broadly applicable to understand the dynamics and intermolecular interactions of such molecules in various phases. mdpi.com

Theoretical studies have been pivotal in elucidating the complex thermal rearrangements and reaction pathways of enynes. acs.orgresearchgate.net A comprehensive investigation into the thermal rearrangements of the related 1-hexen-5-yne, 1,2,5-hexatriene, and 2-methylenebicyclo[2.1.0]pentane was conducted using DFT, CASSCF, MRMP2, and CCSD(T) methods. acs.orgresearchgate.netnih.gov This work explored the potential energy surface to explain experimental results from pyrolysis experiments. acs.orgnih.gov

By calculating rate constants using transition state theory (TST) and solving the simultaneous first-order ordinary differential equations, the time-dependent concentrations of products at various temperatures can be simulated. acs.orgnih.gov The computed reaction energies and activation parameters from these theoretical models have shown good agreement with experimental data. acs.orgnih.gov

Furthermore, computational studies on gold-catalyzed cycloisomerizations have provided detailed mechanistic perspectives. acs.org They have helped in understanding the formation of various products and have, in some cases, refuted previously proposed mechanisms, such as those involving the ring-opening of cyclobutene (B1205218) intermediates. acs.org The evolution of a 1,6-enyne in a rearrangement can be attributed to the barrierless evolution of a common cyclopropyl-gold(I) carbocation intermediate. researchgate.netnih.gov These theoretical insights are crucial for rationalizing observed product distributions and for designing new synthetic methodologies based on enyne chemistry. uic.edursc.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of this compound and its derivatives. ox.ac.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the vinylic and acetylenic protons are characteristic. The coupling constant (J-value) between the vinylic protons can definitively establish the stereochemistry of the double bond (cis or trans). researchgate.net For example, a larger coupling constant is typically observed for trans-alkenes compared to their cis-counterparts. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms, including the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene, which appear in distinct regions of the spectrum. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound. benchchem.com These experiments reveal connectivities between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for two- and three-bond correlations), which helps in piecing together the molecular structure. ox.ac.uk Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to study the self-assembly and aggregation of 3-hexen-1,5-diyne derivatives in solution by identifying through-space interactions. nih.gov

Below is an interactive table with typical NMR data for related hexene and hexyne derivatives, illustrating the characteristic chemical shifts.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the elucidation of molecular structure by identifying the functional groups present in a compound. These methods measure the energy differences between vibrational states in a molecule. up.ac.za The selection rules for these two techniques are different and often provide complementary information. A molecular vibration is active in the infrared spectrum if it results in a change in the molecule's dipole moment. up.ac.zalehigh.edu In contrast, a vibration is Raman active if it causes a change in the molecular polarizability. up.ac.za For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are not Raman active, and vice versa. georgetown.edu

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted and identified in its spectra. These include the terminal alkyne (C≡C-H), the internal disubstituted alkene (C=C), and the ethyl group (CH₂CH₃). The position of these vibrational bands is influenced by the masses of the atoms and the strength of the bonds connecting them. up.ac.za

A complete vibrational assignment is typically complex and is often supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. faccts.dersc.org The primary vibrational modes expected for this compound are detailed below.

Table 1: Characteristic Vibrational Frequencies for this compound This table is generated based on established characteristic frequencies for the respective functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Activity |

| ≡C-H | Stretching | 3300 - 3250 | Strong, sharp (IR) |

| ≡C-H | Bending | 700 - 600 | Strong, broad (IR) |

| C≡C | Stretching | 2150 - 2100 | Weak or absent (IR), Strong (Raman) |

| =C-H | Stretching | 3100 - 3000 | Medium (IR) |

| =C-H | Out-of-plane Bending | 1000 - 650 | Strong (IR) |

| C=C | Stretching | 1680 - 1620 | Variable (IR), Strong (Raman) |

| -CH₃, -CH₂- | Stretching | 2975 - 2850 | Strong (IR) |

| -CH₃, -CH₂- | Bending | 1470 - 1370 | Medium (IR) |

The terminal alkyne group would be identified by a strong, sharp absorption band around 3300 cm⁻¹ in the IR spectrum, corresponding to the ≡C-H stretching vibration. The C≡C triple bond stretch is often weak in the IR spectrum of internal alkynes but gives a strong signal in the Raman spectrum, expected in the 2150-2100 cm⁻¹ region. mt.com The C=C double bond of the hexene moiety would produce a stretching vibration around 1650 cm⁻¹. up.ac.za The associated =C-H stretching and bending vibrations would appear around 3050 cm⁻¹ and in the 1000-650 cm⁻¹ fingerprint region, respectively. Finally, the C-H stretching and bending vibrations of the ethyl group would be observed in the 2975-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions. core.ac.uk

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net GC separates volatile compounds from a mixture, after which MS fragments the eluted components into ions, sorting them by their mass-to-charge (m/z) ratio to generate a unique mass spectrum that serves as a molecular fingerprint. researchgate.net This method is highly effective for confirming the identity of a compound and assessing its purity.

For this compound (molecular formula C₆H₈, molecular weight approximately 80.13 g/mol ), the mass spectrum provides definitive evidence for its identification. epa.gov The NIST (National Institute of Standards and Technology) spectral database contains GC-MS data for (E)-3-Hexen-1-yne. nih.govnist.gov In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z 80, confirming the molecular weight of the compound.

The fragmentation pattern is crucial for structural elucidation. A prominent peak observed in the spectrum is at m/z 79, which corresponds to the loss of a single hydrogen atom ([M-H]⁺), forming a stable resonance-delocalized cation. nih.gov Another significant fragment is typically seen at m/z 39, which can be attributed to the propargyl cation ([C₃H₃]⁺) or a related cyclopropenyl cation, a common fragment in molecules containing a propargyl moiety. The presence and relative abundance of these and other fragment ions allow for unambiguous confirmation of the compound's identity.

Table 2: Key Mass Spectrometry Data for (E)-3-Hexen-1-yne (Data sourced from the NIST Mass Spectrometry Data Center as reported in PubChem. nih.gov)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Probable Fragment Assignment |

| 80 | Present | [C₆H₈]⁺ (Molecular Ion, M⁺) |

| 79 | Highest | [C₆H₇]⁺ ([M-H]⁺) |

| 39 | High | [C₃H₃]⁺ |

Fourier Transform Microwave Spectroscopy for Gas-Phase Structural Determination

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique used to determine the precise geometric structure of molecules in the gas phase. techniques-ingenieur.fr By measuring the frequencies of rotational transitions, which are sensitive to the molecule's moments of inertia, an accurate three-dimensional structure can be derived. techniques-ingenieur.fr The technique is particularly powerful when combined with the study of different isotopic species of the molecule, as this allows for the determination of atomic coordinates with very high precision.

While a specific FTMW study for this compound is not prominently available, the application of this technique to structurally analogous molecules, such as cis-hex-3-ene-1,5-diyne and vinyldiacetylene, demonstrates its capability. acs.orgresearchgate.net In a typical study, the rotational spectra of the parent molecule and several of its isotopologues (e.g., ¹³C and deuterium (B1214612) substituted) are measured using a pulsed-nozzle FTMW spectrometer. acs.org

The analysis of these spectra yields highly precise rotational constants (A, B, and C) for each isotopic species. acs.org These experimental constants are then corrected for vibrational averaging effects to obtain equilibrium rotational constants, which are directly related to the equilibrium structure (Rₑ) of the molecule. This experimental structure is often benchmarked against high-level ab initio quantum chemical calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to refine the structural parameters. acs.org Such an analysis for this compound would yield precise values for all bond lengths (C≡C, C=C, C-C) and bond angles, providing an unambiguous determination of its gas-phase conformation and geometry.

Table 3: Expected Data Output from a Fourier Transform Microwave Spectroscopy Study of this compound This table is illustrative of the types of results obtained from FTMW spectroscopy, based on studies of similar molecules. acs.orgresearchgate.net

| Data Type | Parameter | Description |

| Spectroscopic Constants | Rotational Constants (A, B, C) | Measured in MHz; determined for the parent molecule and its isotopologues. |

| Centrifugal Distortion Constants | Correct for the non-rigidity of the molecule during rotation. | |

| Structural Parameters | Bond Lengths (r) | e.g., r(C₁≡C₂), r(C₃=C₄), r(C₄-C₅), r(C-H). Measured in Ångströms (Å). |

| Bond Angles (∠) | e.g., ∠(C₂-C₃-C₄), ∠(C₃-C₄-C₅). Measured in degrees (°). | |

| Dihedral Angles (τ) | Defines the molecule's conformation (e.g., the orientation of the ethyl group). |

Challenges and Future Directions in 3 Hexen 1 Yne Research

Development of Novel and Sustainable Synthetic Routes for Enyne Compounds

The synthesis of enyne compounds, including 3-hexen-1-yne, is a cornerstone of their application. While established methods exist, the development of more sustainable and efficient synthetic routes remains a significant challenge. Current research is focused on several key areas:

Atom Economical Reactions: Traditional synthetic methods often generate significant waste. Modern approaches, such as enyne metathesis, are being explored to maximize the incorporation of all atoms from the reactants into the final product. beilstein-journals.org Enyne metathesis, a powerful carbon-carbon bond-forming reaction, allows for the construction of complex cyclic and acyclic dienes from simple enyne precursors. beilstein-journals.orgmdpi.comuwindsor.ca These reactions are often catalyzed by ruthenium or molybdenum complexes and are highly valued for their efficiency and atom economy. beilstein-journals.orgmdpi.com

Green Solvents and Catalysts: The use of hazardous solvents and precious metal catalysts is a major environmental concern. Researchers are actively seeking to replace these with greener alternatives. For instance, recent studies have demonstrated the use of dimethyl carbonate as a green solvent for ruthenium-catalyzed enyne metathesis. figshare.com Furthermore, there is a growing interest in using earth-abundant and less toxic metals like cobalt and copper as catalysts for enyne functionalization. chinesechemsoc.orgrsc.org

Flow Chemistry: Continuous-flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The application of flow chemistry to enyne synthesis, as demonstrated in the hemisynthesis of artemisinin, showcases its potential for producing complex molecules in a more sustainable manner. beilstein-journals.org

Exploration of Untapped Reactivity Patterns and Enhanced Selectivity Control

The dual reactivity of the alkene and alkyne moieties in this compound offers a rich landscape for chemical transformations, yet many of its reactivity patterns remain untapped. A primary challenge lies in controlling the chemo-, regio-, and stereoselectivity of these reactions.

Selective Functionalization: Achieving selective reaction at either the double or the triple bond is a key objective. rsc.orgresearchgate.net For instance, in hydrosilylation reactions of 1,3-enynes, the choice of ligand in cobalt-catalyzed systems can direct the reaction to produce either 1,3-dienylsilanes or chiral alkenylsilanes. chinesechemsoc.org Similarly, in the partial hydrogenation of 3-hexyne, bimetallic catalysts have been developed to selectively reduce the alkyne to a (Z)-alkene. researchgate.net

Stereodivergent Synthesis: The ability to selectively produce either the (E) or (Z) isomer of a product is highly desirable. Recent advancements have shown that by modifying ligands and reaction conditions in ruthenium-catalyzed hydroboration, it is possible to achieve stereodivergent synthesis of both E- and Z-alkenes. rsc.org

Novel Cycloadditions: Researchers are exploring new cycloaddition reactions involving enynes to construct complex cyclic and bicyclic structures. Theoretical studies have proposed novel [4+2] cycloaddition reactions of enynes that could provide a green chemical route to important bicyclic aromatic and heteroaromatic compounds. rsc.org

Radical Reactions: The radical chemistry of enynes is another area with significant potential. Visible-light-promoted radical cascade cyclizations of 1,6-enynes with chalcogens have been developed to synthesize substituted pyrrolidines, demonstrating the formation of multiple new bonds in a single step under mild, metal- and oxidant-free conditions. rsc.orgresearchgate.net

Expansion of Advanced Materials Applications Utilizing Enyne Scaffolds

The unique electronic and structural properties of enyne scaffolds make them promising building blocks for advanced materials. However, their application in this area is still in its early stages.

Porous and Nanostructured Materials: Enyne-containing scaffolds can be used to create materials with defined porosity and high surface area. nih.gov These materials have potential applications in catalysis, sensing, and drug delivery. nih.gov For instance, multilayered nanofiber scaffolds with highly aligned nanofiber yarns are being developed for anisotropic tissue regeneration. acs.org

Conductive Polymers and Nanoelectronics: The conjugated π-system of enynes suggests their potential for use in conductive polymers and other organic electronic materials. On-surface synthesis techniques are being used to create extended graphdiyne wires from terminal alkynes, which could have applications in nanoelectronics and photonics. researchgate.net

Bioactive Scaffolds: Enyne-containing scaffolds can be designed to mimic the extracellular matrix, providing an optimal environment for tissue regeneration. mdpi.com These scaffolds can be functionalized with bioactive molecules to promote cell adhesion, proliferation, and differentiation. mdpi.com

Synergistic Integration of Computational and Experimental Methodologies in Enyne Chemistry

The complexity of enyne reactivity and the need for precise control over reaction outcomes necessitate a close collaboration between computational and experimental chemists.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-Hexen-1-yne with high purity, and how can competing isomerization pathways be minimized?

- Answer : Synthesis of this compound (C₆H₈) typically involves catalytic dehydrogenation of hexane derivatives or alkyne-functionalized precursors under inert atmospheres. To minimize isomerization, use low-temperature conditions (e.g., −78°C) and non-polar solvents (e.g., hexane) to stabilize the triple bond . Purification via fractional distillation or preparative gas chromatography (GC) is critical, with monitoring by FT-IR (C≡C stretch at ~2100–2260 cm⁻¹) and ¹³C NMR (δ ~70–100 ppm for sp-hybridized carbons) .

Q. How can spectroscopic techniques differentiate this compound from structural analogs like 1-Hexyne or 2-Hexyne?

- Answer : Key distinctions include:

- ¹H NMR : Terminal alkynes (1-Hexyne) show a singlet at δ ~1.8–2.1 ppm (≡C-H), absent in this compound.

- ¹³C NMR : Internal triple bonds (this compound) exhibit two distinct sp carbons (δ ~70–100 ppm), whereas terminal alkynes display one sp carbon.

- IR Spectroscopy : Terminal alkynes show stronger C≡C absorption (~3300 cm⁻¹ for ≡C-H stretch) .

Q. What safety protocols are essential for handling this compound due to its flammability and reactivity?

- Answer : Use explosion-proof equipment, inert gas purging, and static grounding during transfer. Store in sealed containers under nitrogen at ≤4°C. Avoid contact with oxidizers (e.g., peroxides) to prevent violent polymerization. Emergency spill protocols require neutralization with dry sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can density-functional theory (DFT) simulations resolve contradictory experimental data on this compound’s thermodynamic stability?

- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting bond dissociation energies and isomer stability . For example, discrepancies in enthalpy of formation (±5 kcal/mol) can be addressed by calibrating basis sets (e.g., 6-311++G**) and benchmarking against experimental vibrational spectra .

Q. What mechanistic insights explain this compound’s regioselectivity in [2+2] cycloadditions under photochemical vs. thermal conditions?

- Answer : Photochemical activation promotes suprafacial interactions, favoring head-to-tail cycloadducts due to orbital symmetry alignment. Thermal conditions may favor stepwise radical pathways, requiring kinetic isotope effect (KIE) studies and transient absorption spectroscopy to validate intermediates .

Q. How do steric and electronic effects in this compound influence its catalytic hydrogenation kinetics compared to linear alkynes?

- Answer : The internal triple bond’s reduced accessibility slows hydrogenation rates. Competitive adsorption studies on Pd/C catalysts reveal lower turnover frequencies (TOF) for this compound vs. 1-Hexyne. Electronic effects are quantified via Hammett substituent constants (σ) and charge distribution maps from Natural Bond Orbital (NBO) analysis .

Methodological Guidance for Data Analysis

Q. How should researchers address inconsistencies in reported GC-MS retention indices for this compound across databases?

- Answer :

- Calibration : Use internal standards (e.g., n-alkanes) to normalize retention times.

- Column Selection : Polar columns (e.g., DB-WAX) enhance resolution of unsaturated hydrocarbons.

- Cross-Validation : Compare data with peer-reviewed repositories like NIST Chemistry WebBook, prioritizing entries with uncertainty margins <1% .

Q. What strategies optimize the reproducibility of this compound’s kinetic parameters in gas-phase reactions?

- Answer :

- Pressure Control : Use pulsed-valve reactors to maintain sub-torr pressures, reducing collisional deactivation.

- Laser Spectroscopy : Cavity ring-down spectroscopy (CRDS) quantifies transient species (e.g., vinylidenes) with µs resolution.

- Error Propagation : Apply Monte Carlo simulations to assess uncertainties in Arrhenius pre-exponential factors .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.